(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol
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Overview
Description
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanol: is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound features a methyl group at the 6th position and a methanol group at the 5’ position of the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Introduction of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used.
Industrial Production Methods: Industrial production of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and material science .
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes. It can also be used in designing metal-based drugs.
Medicine: In medicinal chemistry, (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core can participate in electron transfer processes, making it valuable in redox reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
6-Methyl-2,2’-bipyridine: Similar to (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol but lacks the methanol group.
Uniqueness: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of both a methyl and a methanol group, which can influence its coordination behavior and reactivity. This dual functionality allows for more diverse applications in various fields.
Properties
CAS No. |
1346686-84-7 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[5-(6-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-12(14-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
InChI Key |
RDRQTXSKFDMMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
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